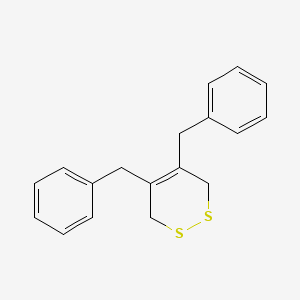
4,5-Dibenzyl-3,6-dihydro-1,2-dithiine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibenzyl-3,6-dihydro-1,2-dithiine is a chemical compound belonging to the class of dithiins. Dithiins are heterocyclic compounds containing two sulfur atoms in a six-membered ring. This compound is characterized by the presence of two benzyl groups attached to the 4 and 5 positions of the dihydro-1,2-dithiine ring.
準備方法
The synthesis of 4,5-Dibenzyl-3,6-dihydro-1,2-dithiine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzyl halides with dithiols in the presence of a base to form the desired dithiine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
4,5-Dibenzyl-3,6-dihydro-1,2-dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dithiine ring to a more saturated form.
Substitution: The benzyl groups can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4,5-Dibenzyl-3,6-dihydro-1,2-dithiine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity and applications.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 4,5-Dibenzyl-3,6-dihydro-1,2-dithiine exerts its effects involves its interaction with molecular targets and pathways. The sulfur atoms in the dithiine ring can form bonds with various substrates, leading to changes in their chemical properties. The benzyl groups can also participate in interactions with other molecules, influencing the compound’s overall reactivity and function.
類似化合物との比較
4,5-Dibenzyl-3,6-dihydro-1,2-dithiine can be compared with other similar compounds, such as:
1,3-Dithianes: These compounds have a similar dithiine ring structure but differ in the position of the sulfur atoms.
1,4-Dithianes: These compounds also contain a dithiine ring but with different substitution patterns.
3,6-Dibenzyl-1,2-dihydro-1,2,4,5-tetraazine: This compound has a similar benzyl substitution but differs in the heterocyclic ring structure. The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and physical properties.
特性
CAS番号 |
821770-10-9 |
|---|---|
分子式 |
C18H18S2 |
分子量 |
298.5 g/mol |
IUPAC名 |
4,5-dibenzyl-3,6-dihydrodithiine |
InChI |
InChI=1S/C18H18S2/c1-3-7-15(8-4-1)11-17-13-19-20-14-18(17)12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChIキー |
WYBYXCQIJQNUCI-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(CSS1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



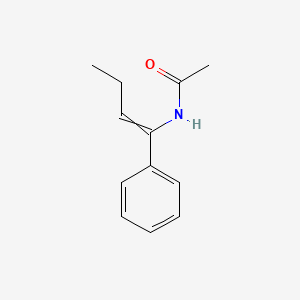
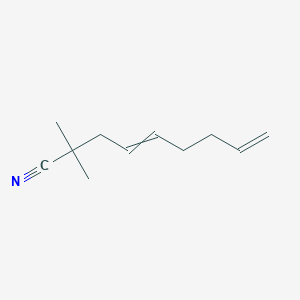
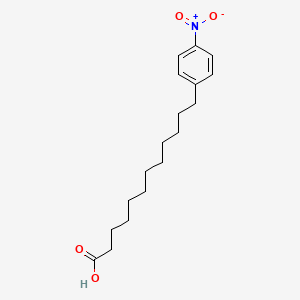


![[3-(Octadecylsulfanyl)propyl]phosphonic acid](/img/structure/B12547897.png)
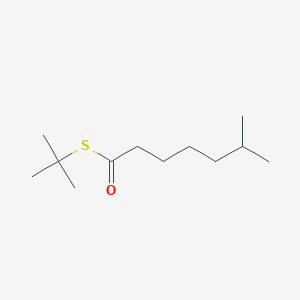
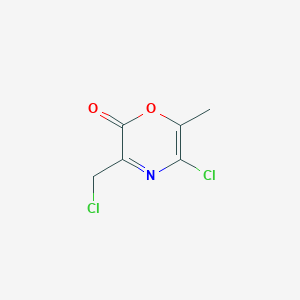

![1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene](/img/structure/B12547916.png)
![L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B12547921.png)
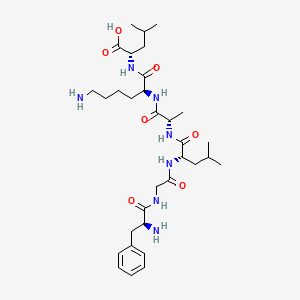
![1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-](/img/structure/B12547930.png)
